

Application Note: Comprehensive NMR Spectroscopic Analysis of 6-Methoxynicotinimidamide Hydrochloride

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Compound of Interest

Compound Name: 6-Methoxynicotinimidamide hydrochloride

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Abstract

This technical guide provides a comprehensive framework for the structural elucidation of **6-Methoxynicotinimidamide hydrochloride** using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed protocols for sample preparation and the acquisition of one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide serves as a robust methodology for the unambiguous characterization of this and structurally related compounds.

Introduction: The Importance of Structural Verification

6-Methoxynicotinimidamide hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of a methoxy group, a pyridine ring, and an amidinium moiety gives rise to a unique electronic and structural profile. Accurate and complete structural verification is a critical prerequisite for its use in any research or development context.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous determination of the chemical structure of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (^1H and ^{13}C) and their through-bond and through-space connectivities provides a detailed molecular fingerprint. This application note details the systematic application of a suite of NMR experiments for the complete structural assignment of **6-Methoxynicotinimidamide hydrochloride**.

Physicochemical Properties and Predicted Spectral Features

Chemical Structure:

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Molecular Formula: $\text{C}_7\text{H}_{10}\text{ClN}_3\text{O}$ [\[1\]](#)

Key Structural Features for NMR Analysis:

- **Pyridine Ring:** A heteroaromatic system with distinct electronic environments for each proton and carbon. The nitrogen atom and the methoxy and imidamide substituents will significantly influence the chemical shifts.
- **Methoxy Group ($-\text{OCH}_3$):** Expected to produce a characteristic singlet in the ^1H NMR spectrum and a corresponding signal in the ^{13}C NMR spectrum in the typical ether region.
- **Imidamide Group ($-\text{C}(=\text{NH})\text{NH}_2$):** As a hydrochloride salt, this group will be protonated, forming an amidinium cation. The protons on the nitrogen atoms are expected to be exchangeable and may exhibit broad signals in the ^1H NMR spectrum. The carbon of this group will have a characteristic chemical shift in the ^{13}C NMR spectrum.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols: A Step-by-Step Guide

Sample Preparation: The Foundation of Quality Data

The quality of NMR data is fundamentally dependent on proper sample preparation. For **6-Methoxynicotinimidamide hydrochloride**, a polar deuterated solvent is required due to its salt nature.

Protocol for Sample Preparation:

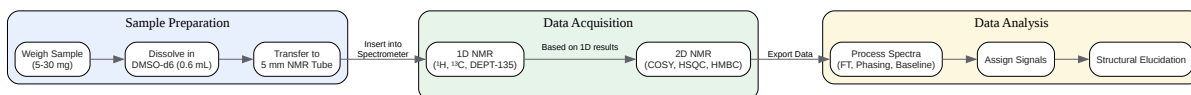
- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the hydrochloride salt, and its deuteration prevents large solvent signals in the ¹H NMR spectrum.^{[5][6]} Methanol-d₄ (CD₃OD) is an alternative, but the hydroxyl proton signal may interfere with the analysis of exchangeable protons.
- Concentration:
 - For ¹H NMR: Weigh approximately 5-10 mg of **6-Methoxynicotinimidamide hydrochloride**.^{[7][8]}
 - For ¹³C NMR and 2D experiments: A higher concentration of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.^{[7][9]}
- Dissolution:
 - Place the weighed sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of DMSO-d₆.^{[5][9]}
 - Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.
- Transfer to NMR Tube:
 - Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.^[6]
 - Ensure the solution height in the tube is between 4-5 cm to be within the active volume of the NMR probe's radiofrequency coils.^[6]

- Final Steps: Cap the NMR tube and carefully wipe the outside with a lint-free tissue dampened with isopropanol to remove any contaminants before inserting it into the spectrometer.

NMR Data Acquisition: A Multi-experiment Approach

The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

Experimental Workflow Diagram:



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Caption: Experimental workflow from sample preparation to structural elucidation.

Table 1: Recommended NMR Acquisition Parameters

Experiment	Key Parameters	Purpose
^1H NMR	Spectral Width: -2 to 12 ppm, Number of Scans: 16-32	Provides information on the number of different types of protons and their splitting patterns.
^{13}C NMR	Spectral Width: 0 to 200 ppm, Number of Scans: 1024-4096, Proton Decoupling	Determines the number of chemically distinct carbon atoms.
DEPT-135	Standard parameters	Differentiates between CH , CH_2 , and CH_3 groups (CH/CH_3 positive, CH_2 negative).
COSY	Standard parameters	Reveals proton-proton (^1H - ^1H) couplings, identifying neighboring protons.
HSQC	Standard parameters, Optimized for $^1\text{JCH} \approx 145$ Hz	Correlates protons directly to their attached carbons (one-bond ^1H - ^{13}C correlation).
HMBC	Standard parameters, Optimized for long-range coupling (^nJCH , $n=2,3$) of 8-10 Hz	Shows correlations between protons and carbons over two or three bonds, key for connecting fragments.

Data Interpretation and Structural Assignment

Predicted ^1H NMR Spectrum

- Pyridine Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 2 will likely be the most downfield due to the influence of the adjacent nitrogen and the amidinium group. The protons at positions 4 and 5 will show coupling to each other.
- Methoxy Protons ($-\text{OCH}_3$): A sharp singlet is expected around δ 3.8-4.0 ppm.[\[10\]](#)

- Amidinium Protons ($-C(=NH_2)NH_2^+$): These protons are exchangeable with any residual water in the solvent and may appear as broad singlets. Their chemical shifts can vary significantly but are typically found in the downfield region (δ 7.0-10.0 ppm).

Predicted ^{13}C NMR Spectrum

- Pyridine Carbons: Five signals are expected. The carbon at position 6, bonded to the oxygen of the methoxy group, will be significantly downfield. The carbon at position 3, attached to the amidinium group, will also be downfield. The carbon at position 2 will be influenced by the ring nitrogen.[\[11\]](#)
- Amidinium Carbon ($-C(=NH)NH_2$): This carbon is expected to resonate in the δ 160-170 ppm range.[\[4\]](#)[\[12\]](#)
- Methoxy Carbon ($-OCH_3$): A signal is expected around δ 55-60 ppm.[\[10\]](#)

Table 2: Predicted Chemical Shift Ranges

Atom Assignment	Predicted 1H Shift (ppm)	Predicted ^{13}C Shift (ppm)
H-2	8.5 - 8.8	-
H-4	8.0 - 8.3	-
H-5	7.0 - 7.3	-
$-OCH_3$	3.8 - 4.0	55 - 60
$-NH_2 / =NH_2^+$	7.0 - 10.0 (broad)	-
C-2	-	145 - 150
C-3	-	120 - 125
C-4	-	140 - 145
C-5	-	110 - 115
C-6	-	160 - 165
C (amidinium)	-	160 - 170

Elucidation using 2D NMR

The following diagram illustrates how 2D NMR experiments connect the molecular fragments to confirm the structure.

Caption: Key 2D NMR correlations for structural assignment.

- COSY: Will establish the connectivity between H-4 and H-5 on the pyridine ring.
- HSQC: Will unambiguously assign each proton to its directly attached carbon (H-2 to C-2, H-4 to C-4, H-5 to C-5, and the methoxy protons to the methoxy carbon).
- HMBC: This is the most powerful experiment for confirming the overall structure. Key expected correlations include:
 - The methoxy protons ($-\text{OCH}_3$) to C-6, confirming the position of the methoxy group.
 - H-2 to C-3 and C-4, confirming its position adjacent to the amidinium-substituted carbon.
 - H-5 to C-3 and C-4, confirming the pyridine ring connectivity.
 - H-2 and H-4 to the amidinium carbon, confirming the position of this substituent at C-3.

Conclusion

The combination of one-dimensional (^1H , ^{13}C , DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a definitive and robust method for the structural characterization of **6-Methoxynicotinimidamide hydrochloride**. The protocols and interpretation guidelines presented in this application note offer a systematic approach to ensure accurate and reliable results, which are essential for applications in drug discovery and development. The principles outlined here are broadly applicable to the analysis of other substituted heterocyclic compounds.

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